molecular formula C25H19N3O2 B2570023 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-28-8

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2570023
CAS RN: 901020-28-8
M. Wt: 393.446
InChI Key: UBZZCFIOKKABRM-UHFFFAOYSA-N
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Description

Pyrazoloquinolines are a class of compounds that consist of a pyrazole ring fused with a quinoline ring . These compounds can be modified with various substituents, which can significantly influence their physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of pyrazoloquinolines often involves aromatic nucleophilic substitution, condensation reactions, and cyclization . For example, one method involves the reaction of diarylhydrazones with vicinal diols . Another approach is the annulation of the pyrazole ring to the thiazole or thiazine ring .


Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by a three-membered azaheterocyclic system composed of a pyrazole and a quinoline fragment .


Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including bond formation between carbon and nitrogen atoms . The type of reaction and the products formed can depend on the specific substituents present on the pyrazoloquinoline molecule.

Scientific Research Applications

Synthesis of Heterocyclic Chalcones

This compound can be used in the synthesis of diverse pyrazole-based chalcones . The process involves a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which can be synthesized from this compound, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

The compound can be used in molecular docking studies to justify the potent in vitro antipromastigote activity of certain compounds . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Formulation Feasibility Studies

The compound can be used in analytical tests during early formulation feasibility studies . It can help determine degradation impurities produced during stress studies .

Development of Analytical Methods

This compound can be used in the development, validation, and transfer of analytical methods . It can also be used in spiking studies during process R&D to demonstrate depletion upon recrystallization .

High-Definition Mass Spectrometry

The compound can be used in high-definition mass spectrometry (HDMS E) for the comprehensive characterization of complex herbal components .

Future Directions

The study of pyrazoloquinolines is a promising area of research due to their potential biological activities . Future research could focus on synthesizing new pyrazoloquinoline derivatives, studying their properties, and exploring their potential applications in medicine and other fields.

properties

IUPAC Name

14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZCFIOKKABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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